

Spectroscopic data of 2-Chloro-5-ethoxypyridine (NMR, IR, MS)

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Compound of Interest

Compound Name: 2-Chloro-5-ethoxypyridine

CAS No.: 856851-48-4

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An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Chloro-5-ethoxypyridine

This document provides a comprehensive technical guide on the spectroscopic characterization of **2-Chloro-5-ethoxypyridine**. As a crucial aspect of chemical synthesis and analysis, unequivocal structural confirmation is paramount for researchers, scientists, and professionals in drug development. This guide is structured to provide not just raw data, but a foundational understanding of the principles and practical methodologies for acquiring and interpreting the spectroscopic profile of this compound.

Given the limited availability of published experimental spectra for **2-Chloro-5-ethoxypyridine**, this guide adopts a predictive and methodological approach. We will leverage established spectroscopic principles and draw expert analogies from structurally related compounds to forecast the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This serves as a robust framework for any researcher who has synthesized this molecule and seeks to verify its identity and purity.

Molecular Structure and Overview

2-Chloro-5-ethoxypyridine (Molecular Formula: C_7H_8ClNO , Monoisotopic Mass: 157.02943 Da) is a substituted pyridine derivative.[1] Its structure comprises a pyridine ring substituted with a chlorine atom at the 2-position and an ethoxy group at the 5-position. The chlorine atom acts as an electron-withdrawing group, while the ethoxy group is electron-donating through resonance, influencing the electronic environment and, consequently, the spectroscopic properties of the molecule.

For clarity in spectroscopic assignment, the following numbering scheme will be used:

Caption: Numbering scheme for **2-Chloro-5-ethoxypyridine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, integration, and coupling patterns, a definitive structure can be established.

Proton (1H) NMR Spectroscopy

Principles and Predictions: The 1H NMR spectrum will reveal three distinct signals for the aromatic protons on the pyridine ring and two signals for the ethoxy group.

- **Aromatic Region (δ 7.0-8.5 ppm):** The pyridine ring protons (H3, H4, H6) will exhibit specific splitting patterns due to spin-spin coupling. H6, being adjacent to the nitrogen, is expected to be the most deshielded. H4 will be a doublet of doublets due to coupling with both H3 and H6 (though the long-range coupling to H6 may be small). H3 will also be a doublet of doublets, coupled to H4 and H6.
- **Aliphatic Region (δ 1.0-4.5 ppm):** The ethoxy group will show a quartet for the methylene protons ($-OCH_2-$) coupled to the three methyl protons, and a triplet for the methyl protons ($-CH_3$) coupled to the two methylene protons.

Predicted 1H NMR Data (500 MHz, $CDCl_3$)

Proton	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
H6	~8.1	Doublet (d)	~2.5	1H
H4	~7.2	Doublet of Doublets (dd)	~8.5, 2.5	1H
H3	~7.0	Doublet (d)	~8.5	1H
H7 (-OCH ₂ -)	~4.1	Quartet (q)	~7.0	2H

| H8 (-CH₃) | ~1.4 | Triplet (t) | ~7.0 | 3H |

Caption: Predicted ¹H-¹H spin-spin coupling in **2-Chloro-5-ethoxypyridine**.

Experimental Protocol for ¹H NMR Data Acquisition:

- Sample Preparation: Accurately weigh approximately 5-10 mg of **2-Chloro-5-ethoxypyridine** and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Instrumentation: Utilize a 500 MHz (or higher) NMR spectrometer.
- Tuning and Shimming: Tune the probe to the proton frequency and perform automated or manual shimming to optimize magnetic field homogeneity.
- Acquisition Parameters:
 - Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
 - Number of Scans (NS): 16 (adjust as needed for signal-to-noise).
 - Relaxation Delay (D1): 5 seconds. This longer delay ensures full relaxation of protons, leading to accurate integration.
 - Acquisition Time (AQ): ~3-4 seconds.

- Spectral Width (SW): 0-12 ppm.
- Data Processing: Apply a Fourier transform to the Free Induction Decay (FID), phase correct the spectrum, and calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm. Integrate the signals and analyze the multiplicities.

Carbon-13 (^{13}C) NMR Spectroscopy

Principles and Predictions: The ^{13}C NMR spectrum, typically acquired with broadband proton decoupling, will show seven distinct singlet signals, one for each unique carbon atom in the molecule. The chemical shifts are highly dependent on the electronic environment.

- Aromatic Carbons: The carbon attached to the chlorine (C2) will be significantly deshielded. The carbon attached to the oxygen (C5) will also be deshielded. The other aromatic carbons (C3, C4, C6) will appear at intermediate chemical shifts.
- Aliphatic Carbons: The methylene carbon (C7) will be deshielded by the adjacent oxygen, while the methyl carbon (C8) will be the most shielded carbon in the molecule.

Predicted ^{13}C NMR Data (125 MHz, CDCl_3)

Carbon	Predicted Chemical Shift (δ , ppm)
C2	~152
C5	~150
C6	~145
C4	~125
C3	~122
C7 (-OCH ₂ -)	~64

| C8 (-CH₃) | ~15 |

Experimental Protocol for ^{13}C NMR Data Acquisition:

- **Sample Preparation:** Use the same sample prepared for ^1H NMR. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ^{13}C .
- **Instrumentation:** Utilize a 500 MHz NMR spectrometer, observing the ^{13}C frequency (~125 MHz).
- **Tuning and Shimming:** Tune the probe to the carbon frequency and re-shim if necessary.
- **Acquisition Parameters:**
 - **Pulse Program:** A standard single-pulse experiment with proton decoupling (e.g., 'zgpg30').
 - **Number of Scans (NS):** 1024 or more, as the ^{13}C signal is inherently weaker than ^1H .
 - **Relaxation Delay (D1):** 2 seconds.
 - **Spectral Width (SW):** 0-200 ppm.
- **Data Processing:** Apply a Fourier transform, phase correct, and reference the spectrum using the CDCl_3 solvent peak (δ 77.16 ppm).

Infrared (IR) Spectroscopy

Principles and Predictions: IR spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies.

- **C-H Stretching:** Aromatic C-H stretches will appear just above 3000 cm^{-1} , while aliphatic C-H stretches from the ethoxy group will be just below 3000 cm^{-1} .^[2]
- **Aromatic Ring Vibrations:** C=C and C=N stretching vibrations within the pyridine ring are expected in the $1600\text{-}1400\text{ cm}^{-1}$ region.^[2]
- **C-O Stretching:** A strong, characteristic C-O-C asymmetric stretch from the ethoxy group should be prominent in the $1300\text{-}1150\text{ cm}^{-1}$ region.
- **C-Cl Stretching:** The C-Cl stretch will appear in the fingerprint region, typically between $800\text{-}600\text{ cm}^{-1}$.

Predicted IR Absorption Bands

Vibrational Mode	Predicted Wavenumber (cm ⁻¹)	Intensity
Aromatic C-H Stretch	3100-3000	Medium
Aliphatic C-H Stretch	2980-2850	Medium-Strong
Aromatic C=C, C=N Stretch	1600-1450	Medium-Strong
C-O-C Asymmetric Stretch	~1250	Strong

| C-Cl Stretch | ~750 | Medium |

Experimental Protocol for IR Data Acquisition (ATR):

- Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean. Collect a background spectrum of the empty ATR setup.
- Sample Application: Place a small drop of liquid **2-Chloro-5-ethoxypyridine** directly onto the ATR crystal. If it is a solid, press a small amount firmly against the crystal to ensure good contact.
- Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to produce a high-quality spectrum over the range of 4000-400 cm⁻¹.
- Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance plot. Label the significant peaks.

Mass Spectrometry (MS)

Principles and Predictions: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For **2-Chloro-5-ethoxypyridine**, we expect to see a clear molecular ion peak and a characteristic isotopic pattern due to the presence of chlorine.

- Molecular Ion (M⁺): The molecular ion peak will correspond to the molecular weight of the compound (157 g/mol for the ¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O isotopologue).

- **Isotopic Pattern:** Chlorine has two common isotopes, ^{35}Cl and ^{37}Cl , in an approximate 3:1 ratio. Therefore, the molecular ion will appear as two peaks: M^+ at m/z 157 and $\text{M}+2$ at m/z 159, with a relative intensity ratio of approximately 3:1. This is a definitive indicator of a monochlorinated compound.
- **Fragmentation:** Under electron ionization (EI), the molecule will fragment in predictable ways. A common fragmentation is the loss of an ethyl group ($\bullet\text{CH}_2\text{CH}_3$, 29 Da) or an ethoxy radical ($\bullet\text{OCH}_2\text{CH}_3$, 45 Da).

Predicted Mass Spectrometry Data (EI-MS)

m/z	Proposed Identity	Notes
159	$[\text{M}+2]^+$	Isotope peak, ~33% intensity of M^+
157	$[\text{M}]^+$	Molecular Ion
128	$[\text{M} - \text{C}_2\text{H}_5]^+$	Loss of the ethyl group

| 112 | $[\text{M} - \text{OC}_2\text{H}_5 - \text{H}]^+$ | Further fragmentation |

Caption: A likely fragmentation pathway for **2-Chloro-5-ethoxypyridine** in EI-MS.

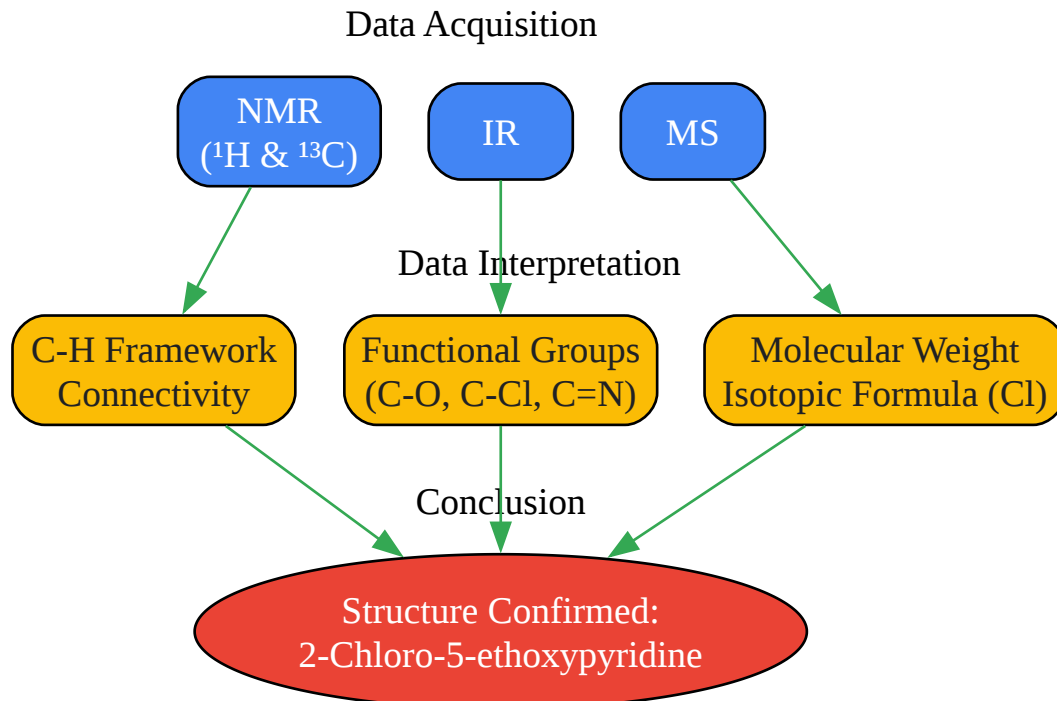
Experimental Protocol for GC-MS Data Acquisition:

- **Sample Preparation:** Prepare a dilute solution of the compound (~100 ppm) in a volatile organic solvent like dichloromethane or ethyl acetate.
- **Instrumentation:** Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an EI source.
- **GC Method:**
 - **Column:** A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 μm).
 - **Injection:** 1 μL injection with a split ratio (e.g., 50:1).

- Temperature Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.
- MS Method:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan from m/z 40 to 300.
- Data Analysis: Analyze the mass spectrum corresponding to the GC peak of the compound. Identify the molecular ion and its isotope pattern, and propose structures for the major fragment ions.

Integrated Spectroscopic Workflow

No single technique provides all the necessary information. The true power of spectroscopic characterization comes from integrating the data from all methods to build an unambiguous structural assignment.



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Caption: Integrated workflow for the structural confirmation of **2-Chloro-5-ethoxypyridine**.

Safety and Handling

While specific toxicity data for **2-Chloro-5-ethoxypyridine** is not readily available, its structural similarity to other chloropyridines warrants careful handling. For instance, 2-Chloro-5-(chloromethyl)pyridine is classified as harmful if swallowed and causes severe skin burns and eye damage.[3] Therefore, stringent safety precautions are mandatory.

- Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.
- Handling: Handle the compound in a well-ventilated chemical fume hood to avoid inhalation of vapors.[4] Avoid all contact with skin and eyes.[5]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[6]
- Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

This guide provides a predictive and methodological framework for the complete spectroscopic characterization of **2-Chloro-5-ethoxypyridine**. By following these protocols and principles, researchers can confidently acquire and interpret the necessary data to confirm the structure and purity of their synthesized material.

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- To cite this document: BenchChem. [Spectroscopic data of 2-Chloro-5-ethoxypyridine (NMR, IR, MS)]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1359721/docs#spectroscopic-data-of-2-chloro-5-ethoxypyridine-nmr-ir-ms\]](https://www.benchchem.com/product/b1359721/docs#spectroscopic-data-of-2-chloro-5-ethoxypyridine-nmr-ir-ms)

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